![molecular formula C12H24 B13421939 4-Decene, 2,2-dimethyl-, (Z)-](/img/structure/B13421939.png)
4-Decene, 2,2-dimethyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decene, 2,2-dimethyl-, (Z)- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond, and belongs to the class of hydrocarbons. The (Z)-designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decene, 2,2-dimethyl-, (Z)- can be achieved through various methods, including:
Alkylation of Alkenes: This involves the reaction of a suitable alkene with an alkyl halide in the presence of a strong base.
Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to yield the desired product.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene.
Industrial Production Methods
Industrial production of 4-Decene, 2,2-dimethyl-, (Z)- typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to alkenes, followed by selective dehydrogenation to form the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Decene, 2,2-dimethyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
4-Decene, 2,2-dimethyl-, (Z)- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 4-Decene, 2,2-dimethyl-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, including addition and substitution reactions, which can alter its biological activity. The pathways involved in these reactions often include the formation of reactive intermediates such as carbocations and radicals.
Comparison with Similar Compounds
Similar Compounds
2-Decene, 2,4-dimethyl-: Another alkene with a similar structure but different substitution pattern.
Decane, 2,4-dimethyl-: A saturated hydrocarbon with a similar carbon skeleton but lacking the double bond.
Uniqueness
4-Decene, 2,2-dimethyl-, (Z)- is unique due to its specific geometric configuration and the presence of the double bond, which imparts distinct chemical reactivity and physical properties compared to its saturated and differently substituted counterparts.
Biological Activity
4-Decene, 2,2-dimethyl-, (Z)- is an organic compound classified as an alkene, characterized by its carbon-carbon double bond and a molecular formula of C12H24. This compound has garnered attention in various fields, including chemistry and biology, due to its potential biological activities and interactions with biomolecules.
The (Z)-configuration of 4-Decene, 2,2-dimethyl- indicates that the higher priority substituents on each carbon of the double bond are on the same side. This geometric configuration significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of 4-Decene, 2,2-dimethyl-, (Z)- has indicated several potential mechanisms through which it may exert effects on biological systems. These include:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress in cells.
- Enzyme Interactions : Preliminary studies suggest that this compound may interact with various enzymes, potentially influencing metabolic pathways.
- Antimicrobial Properties : There is emerging evidence indicating that 4-Decene, 2,2-dimethyl-, (Z)- may exhibit antimicrobial activity against certain bacterial strains.
Antioxidant Activity
A study examined the hydroxyl radical scavenging ability of various compounds including 4-Decene, 2,2-dimethyl-, (Z)-. The results indicated a measurable antioxidant capacity when tested in vitro. The specific absorption values at different concentrations were recorded, demonstrating its potential utility in formulations aimed at reducing oxidative damage in biological systems .
Enzyme Interaction
Research has focused on the interaction of 4-Decene, 2,2-dimethyl-, (Z)- with enzyme systems. For instance, its effects on cytochrome P450 enzymes were analyzed to understand how it might influence drug metabolism. The findings suggested that this compound could modulate enzyme activity, which is crucial for pharmacokinetics and toxicity profiles .
Antimicrobial Activity
In a comparative study assessing the antimicrobial properties of various alkenes, including 4-Decene, 2,2-dimethyl-, (Z)- showed promising results against specific strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined and compared to those of other similar compounds. The data indicated that while not the most potent compound tested, it still exhibited significant antimicrobial effects .
Data Table: Biological Activities of 4-Decene, 2,2-dimethyl-, (Z)-
Biological Activity | Method | Findings |
---|---|---|
Antioxidant Activity | Hydroxyl Radical Scavenging | Effective at reducing oxidative stress |
Enzyme Interaction | Cytochrome P450 Assay | Modulates enzyme activity |
Antimicrobial Activity | MIC Testing | Significant activity against specific bacteria |
The biological activity of 4-Decene, 2,2-dimethyl-, (Z)- can be attributed to its chemical structure and reactivity. The presence of the double bond allows for various chemical transformations that can lead to the formation of reactive intermediates such as radicals or carbocations. These intermediates may interact with cellular components such as proteins and nucleic acids, leading to alterations in cellular function.
Properties
Molecular Formula |
C12H24 |
---|---|
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(Z)-2,2-dimethyldec-4-ene |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h9-10H,5-8,11H2,1-4H3/b10-9- |
InChI Key |
HQDWNPKZYKUYFJ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(C)(C)C |
Canonical SMILES |
CCCCCC=CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.